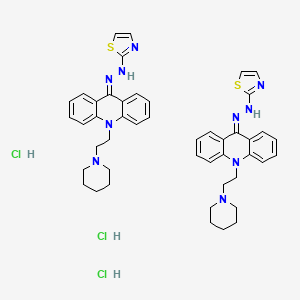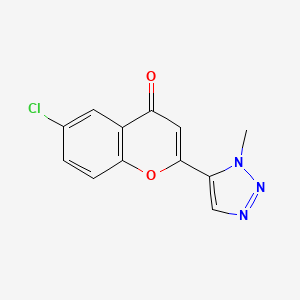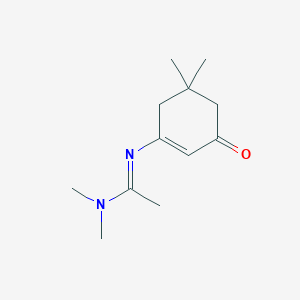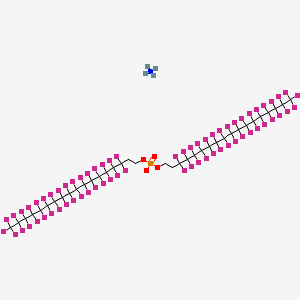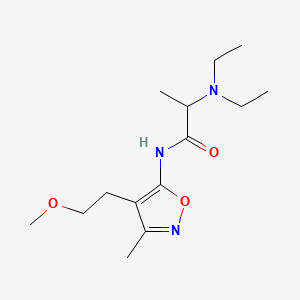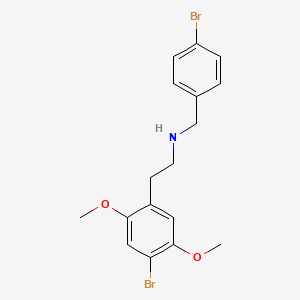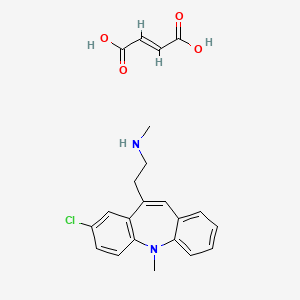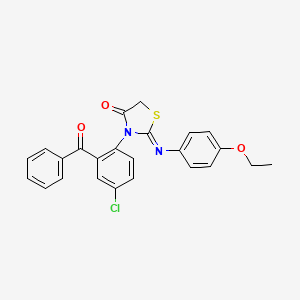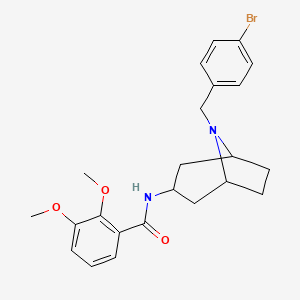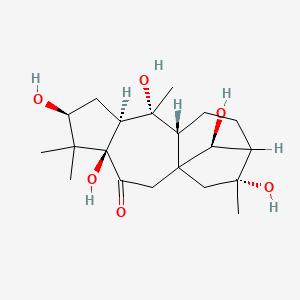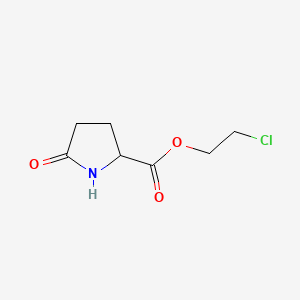
Chloroethyl PCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroethyl PCA: , also known as 2-chloroethyl 5-oxoproline ester, is a chemical compound with the molecular formula C7H10ClNO3. It is an ester derivative of 5-oxoproline and is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the proline ring. This compound is primarily used in the cosmetic industry as a humectant, which helps to retain moisture in products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloroethyl PCA typically involves the esterification of 5-oxoproline with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethyl PCA undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 5-oxoproline and 2-chloroethanol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures (50-70°C).
Major Products:
Nucleophilic substitution: Various substituted derivatives of this compound.
Hydrolysis: 5-oxoproline and 2-chloroethanol.
Oxidation: Chloroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Chloroethyl PCA is used as a building block in organic synthesis, particularly in the preparation of proline-based derivatives and other complex molecules. Its reactivity and functional groups make it a versatile intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its derivatives are investigated for their effects on enzyme activity and protein interactions .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy as drug candidates for treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the cosmetic industry, this compound is widely used as a humectant in skincare and haircare products. It helps to retain moisture, improve product texture, and enhance the overall efficacy of cosmetic formulations .
Wirkmechanismus
The mechanism of action of Chloroethyl PCA involves its interaction with cellular components, particularly proteins and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can modulate enzyme activity, protein stability, and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
2-chloroethylamine: A compound with a similar chloroethyl group but different functional groups.
Chloroethyl chloroformate: Another chloroethyl-containing compound used in organic synthesis.
Chloroethyl nitrosoureas: A class of compounds used in chemotherapy.
Uniqueness: Chloroethyl PCA is unique due to its ester linkage with 5-oxoproline, which imparts specific chemical and biological properties. Unlike other chloroethyl compounds, this compound is primarily used in the cosmetic industry for its humectant properties. Its ability to retain moisture and improve product texture sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
159852-64-9 |
|---|---|
Molekularformel |
C7H10ClNO3 |
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
2-chloroethyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c8-3-4-12-7(11)5-1-2-6(10)9-5/h5H,1-4H2,(H,9,10) |
InChI-Schlüssel |
WRQQVUIATYAFKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



